molecular formula C21H18N4O5S2 B257379 5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B257379
M. Wt: 470.5 g/mol
InChI Key: OLKYYLOBWVKXJW-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of isoxazole, thiazole, and sulfonamide moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cycloaddition of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) compounds . The thiazole moiety can be introduced through the reaction of α-haloketones with thiourea . The final step involves the coupling of the isoxazole and thiazole intermediates with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide
  • 5-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide

Uniqueness

The ethoxy group in 5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide imparts unique electronic and steric properties, which can influence its biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C21H18N4O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18N4O5S2/c1-2-29-16-7-3-14(4-8-16)19-13-18(24-30-19)20(26)23-15-5-9-17(10-6-15)32(27,28)25-21-22-11-12-31-21/h3-13H,2H2,1H3,(H,22,25)(H,23,26)

InChI Key

OLKYYLOBWVKXJW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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